molecular formula C10H10ClNO4 B13614862 Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate

Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate

Cat. No.: B13614862
M. Wt: 243.64 g/mol
InChI Key: LIIWGINRIORAFC-UHFFFAOYSA-N
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Description

CMDPA is a pyridine-based dicarboxylate ester with a chloromethyl substituent at the 4-position. Its molecular formula is C₉H₈ClNO₄, and molecular weight is 229.62 g/mol . It serves as a critical intermediate in synthesizing pyridine dicarboxylic acid derivatives, such as ligands for metal complexes and organic frameworks. CMDPA is prepared via chlorination of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA) using sulfuryl dichloride (SO₂Cl₂) under anhydrous conditions at 0–5°C . Its structure is confirmed by NMR: characteristic singlets at 4.06 ppm (CH₃), 4.45 ppm (CH₂Cl), and 8.27 ppm (aromatic protons) .

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate

InChI

InChI=1S/C10H10ClNO4/c1-15-9(13)7-3-6(5-11)4-8(12-7)10(14)16-2/h3-4H,5H2,1-2H3

InChI Key

LIIWGINRIORAFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)CCl

Origin of Product

United States

Preparation Methods

Chlorination of Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA)

The primary and most documented method for preparing CMDPA involves the chlorination of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA) using sulfuryl dichloride (SO2Cl2) as the chlorinating agent. This reaction is typically performed under controlled low-temperature conditions (0–5 °C) in anhydrous chloroform solvent under a nitrogen atmosphere to prevent side reactions and degradation.

Reaction Scheme:

$$
\text{HMDPA} + \text{SO}2\text{Cl}2 \rightarrow \text{CMDPA} + \text{by-products}
$$

Typical Procedure:

  • Dissolve HMDPA (6.0 g, 26.5 mmol) in anhydrous chloroform (100 mL).
  • Cool the solution to 0–5 °C under nitrogen.
  • Slowly add sulfuryl dichloride (4.8 g, 40 mmol) with stirring.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • After completion (~45 minutes), remove solvent under vacuum.
  • Purify the crude product by recrystallization from ethyl acetate.
  • Yield: approximately 86.4% of CMDPA as an orange-yellow solid with melting point 168–171 °C.

Characterization:

  • IR (KBr): characteristic ester carbonyl bands at 1725 and 1710 cm⁻¹.
  • Mass Spectrometry (EI-MS): molecular ion peak at m/z 243.
  • ^1H NMR (CDCl3): singlet at 4.45 ppm corresponding to the chloromethyl protons, aromatic protons at 8.27 ppm (2H).

Alternative Catalytic Approaches for Further Derivatization

While the synthesis of CMDPA itself is straightforward via chlorination, its use as a starting material for further derivatives such as DVDPA has been optimized using different catalytic systems. These approaches indirectly confirm the quality and utility of CMDPA prepared by the chlorination method.

Research Outcomes and Analysis of Preparation

Yield and Purity

The chlorination method yields CMDPA in high purity and good yield (~86%), which is suitable for subsequent synthetic transformations. The product’s structure is well confirmed by spectroscopic methods (IR, ^1H NMR, MS), ensuring reproducibility and reliability of the preparation method.

Reaction Conditions and Optimization

  • The reaction is sensitive to temperature and moisture; low temperature (0–5 °C) and anhydrous conditions are critical.
  • Nitrogen atmosphere prevents oxidation or side reactions.
  • Sulfuryl dichloride is an effective chlorinating agent, providing high selectivity for the chloromethyl substitution.

Comparison with Other Methods

No significant alternative chlorination methods (e.g., thionyl chloride, phosphorus chlorides) have been reported with comparable yields or selectivity for CMDPA. The sulfuryl dichloride method remains the most efficient and widely adopted.

Data Table Summarizing Key Preparation Parameters

Parameter Condition/Value Outcome/Yield Reference
Starting material Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA)
Chlorinating agent Sulfuryl dichloride (SO2Cl2)
Solvent Anhydrous chloroform
Temperature 0–5 °C
Atmosphere Nitrogen
Reaction time ~45 minutes
Purification method Recrystallization from ethyl acetate
Yield 86.4% High purity
Melting point 168–171 °C Consistent with literature

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine dicarboxylic acids.

    Reduction: Formation of pyridine alcohols.

Scientific Research Applications

Synthesis of Complex Pyridine Derivatives

  • General Application: Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate is used in the synthesis of more complex pyridine derivatives.
  • Specific Example: It is used in the synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate, catalyzed by ionic liquids . The highest catalytic activity was observed at 60°C for 40 minutes, yielding 83% when the ionic liquid dosage was 10% of the reactant . The ionic liquid [bmim]OH can be recycled five times without a significant decrease in catalytic activity after vacuum drying dehydration, maintaining the stability of the product yield .

Use as a Ligand

  • Coordination Chemistry: Pyridine dicarboxylic acid derivatives, including this compound, are important organic ligands with rigid conjugated structures .
  • Lanthanide Complexes: Pyridine-2,6-dicarboxylic acid derivatives are effective as sensitizers in lanthanide complexes, enhancing luminescence .

Reactivity

  • Interaction Studies: this compound is reactive with nucleophiles and metal ions. The chloromethyl group enhances its utility in synthetic chemistry compared to its analogs.

Mechanism of Action

The mechanism of action of 2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific pathways. This compound can also act as a ligand, binding to metal ions and forming coordination complexes .

Comparison with Similar Compounds

Alkoxy-Substituted Pyridine Dicarboxylates

  • Examples: Dimethyl 4-(hex-5-yn-1-yloxy)pyridine-2,6-dicarboxylate (3b) Dimethyl 4-(non-8-yn-1-yloxy)pyridine-2,6-dicarboxylate (3d)
  • Key Differences: Substituents: Alkynyloxy groups replace the chloromethyl group. Synthesis: Prepared via Mitsunobu coupling with alcohols (e.g., 5-hexyn-1-ol) under mild conditions, achieving yields up to 87% . Applications: Used in click chemistry and G-quadruplex DNA photocleavage studies. NMR Data: Aromatic protons shift to 7.7–7.8 ppm due to electron-donating alkoxy groups, differing from CMDPA’s 8.27 ppm .
Property CMDPA Compound 3b Compound 3d
Substituent Chloromethyl Hex-5-yn-1-yloxy Non-8-yn-1-yloxy
Molecular Weight 229.62 292.1 ([M+H]⁺) 334 ([M+H]⁺)
Key NMR Shift (aromatic) 8.27 ppm 7.8 ppm 7.7 ppm
Yield ~81% (from HMDPA) 87% Quantitative

Halogenated Derivatives

  • Dimethyl 4-Bromopyridine-2,6-Dicarboxylate :
    • Synthesis : Produced via bromination of dimethyl 4-hydroxypyridine-2,6-dicarboxylate with P₂O₅ and tetrabutylammonium bromide at 100°C (92% yield) .
    • Applications : Used in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl derivatives .
  • Comparison with CMDPA :
    • Bromine’s larger atomic radius increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to CMDPA’s chloromethyl group.

Amino-Functionalized Derivatives

  • Examples: 4-((Thiophen-2-ylmethyl)amino)pyridine-2,6-dicarboxylic acid 4-((Furan-2-ylmethyl)amino)pyridine-2,6-dicarboxylic acid
  • Key Differences: Substituents: Amino groups replace chloromethyl, enabling coordination with metals. Synthesis Yields: Lower (29–52%) due to challenging amine coupling steps . Applications: Investigated as inhibitors of metallo-β-lactamases and in luminescent complexes .

Hydroxymethyl Precursor (HMDPA)

  • Dimethyl 4-(Hydroxymethyl)Pyridine-2,6-Dicarboxylate (HMDPA) :
    • Role : Direct precursor to CMDPA; synthesized via reduction of pyridine-2,6-dicarboxylic acid derivatives .
    • Applications : Forms luminescent Eu(III)/Tb(III) complexes, though weaker in fluorescence intensity compared to CMDPA derivatives due to electron-withdrawing effects .

Ethyl Ester Analogues

  • Diethyl 4-Chloropyridine-2,6-Dicarboxylate :
    • Key Difference : Ethyl esters increase hydrophobicity and alter solubility compared to CMDPA’s methyl esters.
    • Applications : Similar utility as intermediates but with modified pharmacokinetic properties .

Biological Activity

Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA) is an organic compound characterized by its pyridine ring with chloromethyl and two carboxylate ester groups. Its molecular formula is C₁₀H₁₁ClN₂O₄. This compound is primarily recognized for its role as a versatile intermediate in organic synthesis, particularly in the development of more complex pyridine derivatives.

Chemical Structure and Properties

  • Molecular Formula: C₁₀H₁₁ClN₂O₄
  • Functional Groups: Chloromethyl, carboxylate esters
  • Reactivity: The presence of the chloromethyl group enhances reactivity, making it suitable for various chemical transformations.

Biological Activity

While specific biological activities of CMDPA are not extensively documented, compounds containing pyridine moieties often exhibit a range of biological properties. These include:

  • Antimicrobial Activity: Pyridine derivatives are known to possess antimicrobial properties, which may extend to CMDPA.
  • Antifungal Properties: Similar compounds have demonstrated antifungal activities.
  • Potential Anticancer Activities: The ability of pyridine derivatives to interact with biological targets like enzymes and receptors suggests potential anticancer properties.

The biological activity of CMDPA may be attributed to its ability to undergo further modifications that enhance bioactivity. The chloromethyl group can react with nucleophiles, influencing various biochemical pathways.

Synthesis and Application

Recent studies have highlighted the synthesis of derivatives from CMDPA, showcasing its utility in producing biologically active compounds. For instance:

  • Catalytic Reactions: CMDPA has been utilized as a precursor in the synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate (DVDPA), demonstrating high catalytic efficiency when combined with ionic liquids .

Comparative Analysis with Related Compounds

A comparative analysis of CMDPA with similar compounds reveals distinct reactivity patterns based on substituents at the 4-position of the pyridine ring. Below is a summary table:

Compound NameKey FeaturesUnique Aspects
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylateHydroxymethyl group instead of chloromethylLess reactive than the chlorinated form
Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylateBromine substituent instead of chlorineSimilar reactivity but different halogen
Dimethyl 4-iodopyridine-2,6-dicarboxylateIodine at the same positionHigher reactivity due to weaker C-I bond
Dimethyl 4-fluoromethylpyridine-2,6-dicarboxylateFluorine substituentUnique electronic effects due to fluorine

Q & A

Q. What are the common synthetic routes for Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step organic reactions, often using substituted pyridines and chloromethyl derivatives as precursors. A key approach is the Hantzsch synthesis, which involves cyclocondensation of aldehydes, β-keto esters, and ammonium acetate in ethanol under reflux . Optimization includes:

  • Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency.
  • Catalysts : Acidic or basic catalysts (e.g., ammonium acetate) improve yield.
  • Temperature : Reflux conditions (70–100°C) are critical for cyclization .
    Characterization via NMR and IR confirms intermediate purity before final chloromethylation .

Q. How can researchers confirm the structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm, ester carbonyls at δ 165–170 ppm) .
    • IR Spectroscopy : Identifies ester C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Single-Crystal X-ray Diffraction : Resolves bond angles and dihedral angles for stereochemical validation, as demonstrated in related dihydropyridines .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for dihydropyridine derivatives?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Substituent Variation : Systematic substitution at the 4-position (e.g., chlorophenyl, ethoxyphenyl) alters steric and electronic profiles, impacting biological activity. For example, electron-withdrawing groups (e.g., -Cl) enhance calcium channel blockade in analogs .
  • Pharmacophore Mapping : Overlay crystal structures (e.g., from ) to identify critical binding motifs.

Q. How can researchers resolve contradictions in reported pharmacological data for structurally similar dihydropyridines?

Methodological Answer:

  • Comparative Bioassays : Test compounds under standardized conditions (e.g., calcium flux assays) to isolate substituent effects .
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., IC₅₀ values for channel blockade) to identify outliers or confounding variables .
  • Control Experiments : Validate purity (>95% via HPLC) and exclude solvent residues (e.g., DMSO) that may interfere with assays .

Q. What advanced spectroscopic or computational methods are recommended for studying reactive intermediates in the synthesis of this compound?

Methodological Answer:

  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediates during Hantzsch reactions .
  • Mass Spectrometry (HRMS) : Identifies transient species (e.g., enamine intermediates) with ppm-level accuracy .
  • Molecular Dynamics Simulations : Model solvent effects and transition states to optimize reaction pathways .

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